7-(Trifluoromethyl)imidazo[1,2-b]pyridazine
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Overview
Description
7-(Trifluoromethyl)imidazo[1,2-b]pyridazine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by the presence of an imidazo[1,2-b]pyridazine core with a trifluoromethyl group at the 7th position. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s biological activity and chemical reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine derivatives with trifluoromethyl-substituted reagents. The reaction conditions often include the use of strong bases and solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-b]pyridazine N-oxides, while substitution reactions can introduce various functional groups at the 7th position .
Scientific Research Applications
7-(Trifluoromethyl)imidazo[1,2-b]pyridazine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine involves its interaction with specific molecular targets. For instance, it has been identified as an inhibitor of the transforming growth factor-β activated kinase (TAK1), which plays a crucial role in cell growth, differentiation, and apoptosis. The compound binds to the active site of TAK1, preventing its phosphorylation and subsequent activation . This inhibition can lead to the suppression of downstream signaling pathways involved in inflammation and cancer progression .
Comparison with Similar Compounds
- Imidazo[1,2-b]pyridine
- Imidazo[1,2-a]pyridine
- Imidazo[1,2-c]pyrimidine
Comparison: 7-(Trifluoromethyl)imidazo[1,2-b]pyridazine is unique due to the presence of the trifluoromethyl group, which enhances its electron-withdrawing properties and influences its biological activity. Compared to imidazo[1,2-b]pyridine, the trifluoromethyl derivative exhibits higher potency in kinase inhibition and better pharmacokinetic properties . The structural differences between these compounds also result in variations in their reactivity and stability .
Properties
Molecular Formula |
C7H4F3N3 |
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Molecular Weight |
187.12 g/mol |
IUPAC Name |
7-(trifluoromethyl)imidazo[1,2-b]pyridazine |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)5-3-6-11-1-2-13(6)12-4-5/h1-4H |
InChI Key |
SWFFDRXLHHQYQZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=N1)C=C(C=N2)C(F)(F)F |
Origin of Product |
United States |
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